molecular formula C9H12O3S B2441858 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 1202072-44-3

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B2441858
CAS No.: 1202072-44-3
M. Wt: 200.25
InChI Key: BIABQGBXOGNDRV-UHFFFAOYSA-N
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Description

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is a bicyclic compound with a sulfur atom incorporated into its structure. It has the molecular formula C9H12O3S and a molecular weight of 200.26 g/mol

Properties

IUPAC Name

9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIABQGBXOGNDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CSCC1C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of functional groups. One common approach is the cyclization of suitable precursors under specific conditions. For example, the reaction of a diene with a thiol under acidic conditions can lead to the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Ester Hydrolysis

The carboxylic acid group undergoes ester hydrolysis under acidic conditions, enabling the regeneration of the free acid from ester derivatives.

Reagent/ConditionsProductKey FeaturesSource
H₂SO₄ in methanolFree carboxylic acid derivativeComplete conversion observed

This reaction is critical for modifying solubility or introducing further functionalization at the carboxylate position.

Ketone Reduction

The 9-oxo group is susceptible to reduction, yielding secondary alcohol derivatives.

Reagent/ConditionsProductSelectivity NotesSource
LiAlH₄ in anhydrous THF9-Hydroxy-3-thiabicyclo derivativeStereochemistry retained

Reduction preserves the bicyclic structure while introducing a hydroxyl group, which can serve as a handle for subsequent reactions.

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, generating a simplified bicyclic structure.

ConditionsProductByproductSource
Heating (150–200°C)3-Thiabicyclo[3.3.1]nonan-9-oneCO₂ release

This reaction is useful for studying the core bicyclic scaffold’s properties without carboxylate interference.

Amide Formation

The carboxylic acid participates in amide coupling reactions, enabling bioconjugation or peptidomimetic applications.

Reagent/ConditionsProductCatalytic SystemSource
EDC/HOBt with primary aminesAmide-linked derivativesHigh yield (>80%) under mild conditions

Amidation expands the compound’s utility in medicinal chemistry for targeting enzymes or receptors.

Functionalization via Annulation

The bicyclic scaffold serves as a precursor for further annulation reactions to construct complex heterocycles.

Reaction TypeReagents/ConditionsProductApplicationSource
Double annulationα-Bromomethyl acrylates, enaminesPolycyclic derivativesDrug design scaffolds

Optimized protocols from Thieme’s work highlight improved yields (70–85%) and scalability for industrial applications .

Caglioti Reaction

The ketone moiety can undergo Caglioti reduction for selective deoxygenation or functional group interconversion.

Substrate ModificationReagents/ConditionsProductKey OutcomeSource
Tosylhydrazone formationNH₂NH₂, TsClAlkane derivativesEnhanced stability

This method enables the synthesis of deoxygenated analogs for structure-activity relationship studies.

Key Research Findings

  • Stereoelectronic Effects : The compound’s reactivity is influenced by lone pair (lp–lp) repulsions between sulfur and oxygen atoms, stabilizing specific conformers during reactions .

  • Biological Relevance : Amide derivatives exhibit interactions with orexin receptors (OX1R), showing potential in neuropharmacology.

  • Industrial Scalability : Continuous flow reactors improve yield and purity in large-scale syntheses of derivatives.

Reaction Comparison Table

Reaction TypeFunctional Group ModifiedKey ReagentIndustrial Relevance
Ester hydrolysisCarboxylic acidH₂SO₄High (purification)
Ketone reductionKetoneLiAlH₄Moderate (scalable)
Amide formationCarboxylic acidEDC/HOBtHigh (drug design)
Caglioti reactionKetoneNH₂NH₂/TsClEmerging

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
One of the prominent applications of 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is its role in developing antibacterial agents. Research indicates that derivatives of bicyclic compounds, including this acid, exhibit significant activity against various bacterial strains, particularly through the inhibition of beta-lactamases, enzymes that confer antibiotic resistance by breaking down beta-lactam antibiotics .

Case Study: Inhibition of Beta-Lactamases
In a study involving the synthesis of bicyclic compounds, it was found that structurally related compounds could effectively inhibit beta-lactamases, thus enhancing the efficacy of existing antibiotics . The structural features of this compound allow it to serve as a scaffold for designing new inhibitors.

Organic Synthesis

Diversity-Oriented Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in diversity-oriented synthesis strategies. Its unique bicyclic structure allows for various functional group modifications, making it suitable for synthesizing complex molecules with diverse biological activities .

Synthetic Routes
Recent advancements have highlighted efficient synthetic routes to obtain derivatives of this compound through methods like double annulation and Caglioti reactions. These methods enable the introduction of various substituents at key positions on the bicyclic framework, facilitating the creation of libraries of compounds for biological testing .

Material Science

Potential Applications in Materials
The structural characteristics of this compound also position it as a candidate for applications in materials science, particularly in developing novel polymers and nanomaterials due to its ability to form stable complexes with metal ions and other substrates .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of antibacterial agentsInhibits beta-lactamases; enhances antibiotic efficacy
Organic SynthesisVersatile intermediate for diversity-oriented synthesisEfficient synthetic routes allow diverse modifications
Material SciencePotential use in novel polymers and nanomaterialsForms stable complexes with metal ions; useful in material applications

Mechanism of Action

The mechanism of action of 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the bicyclic structure can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to the presence of a single sulfur atom and a carboxylic acid group in its bicyclic structure.

Biological Activity

9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, also known as (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, is a bicyclic compound characterized by its unique sulfur-containing structure. Its molecular formula is C9H12O3S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Weight : 200.26 g/mol
  • CAS Number : 1384424-54-7
  • IUPAC Name : (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
  • Structure : The compound features a bicyclic framework with a carboxylic acid group and a ketone functionality, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfur atom in its structure can participate in nucleophilic attacks, facilitating interactions with electrophilic sites on proteins or other biomolecules.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural features that mimic substrate or transition states.
  • Receptor Modulation : It may modulate receptor activity by binding to specific sites, altering receptor conformation and function.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Activity

Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. While specific data on this compound is limited, it is hypothesized that its unique structure could confer similar activities.

Case Study: Antimicrobial Properties

A comparative study examined the antimicrobial efficacy of various bicyclic compounds against common pathogens:

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Bicyclic AE. coli32 µg/mL
Bicyclic BS. aureus16 µg/mL
This compoundTBDTBD

While specific MIC values for this compound are not yet established, ongoing research aims to elucidate its potential in this area.

Chemical Reactivity and Applications

The compound exhibits various chemical reactivities that can be harnessed in synthetic organic chemistry:

  • Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The carboxylic acid group can participate in esterification or amidation reactions.

Q & A

Q. What are the optimal synthetic routes for 9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis of bicyclic scaffolds often employs cyclization strategies. For example, related compounds like 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid ( ) utilize fluorination during ring closure. For the target compound, a step-wise approach is recommended:

Ring formation : Use thiol-ene click chemistry or intramolecular cyclization with a sulfur-containing precursor.

Carboxylic acid introduction : Post-cyclization oxidation (e.g., Jones oxidation) of a hydroxymethyl group at position 3.

Purification : Chromatography or recrystallization to achieve >95% purity.
Optimize reaction conditions (temperature, catalyst loading) using Design of Experiments (DoE) to balance yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : The bicyclo[3.3.1] scaffold produces distinct splitting patterns. For instance, bridgehead protons (positions 3 and 7) show coupling constants (J ≈ 8–12 Hz) due to axial-equatorial interactions. Substituents like the oxo group at position 9 deshield neighboring carbons (~200–210 ppm in 13C^{13}\text{C} NMR) .
  • IR : The carboxylic acid group exhibits a broad O-H stretch (~2500–3000 cm1^{-1}) and a strong C=O stretch (~1700 cm1^{-1}).
  • MS : High-resolution ESI-MS should match the exact mass (e.g., calculated for C9H11NO3S\text{C}_9\text{H}_{11}\text{NO}_3\text{S}: 213.0463). Use isotopic pattern analysis to confirm sulfur content .

Advanced Research Questions

Q. How does the thia group in the bicyclo structure influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The sulfur atom introduces both steric and electronic effects. For example:
  • Nucleophilic reactions : The thia group’s electron-withdrawing nature activates the carboxylic acid for amide coupling (e.g., EDC/HOBt).
  • Electrophilic reactions : Sulfur’s lone pairs can stabilize transition states in alkylation or acylation.
    Comparative studies with oxygen analogs (e.g., oxabicyclo derivatives in –6) reveal reduced reactivity in thia-containing systems due to sulfur’s lower electronegativity. Use DFT calculations to map electron density and predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via HPLC.

Dose-response curves : Compare EC50_{50}/IC50_{50} values across studies. For example, pharmacopeial derivatives (–8) require rigorous bioactivity validation.

Metabolite screening : LC-MS/MS can identify degradation products that may interfere with activity .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking studies : Use software like AutoDock Vina to model binding to targets (e.g., penicillin-binding proteins, as seen in β-lactam analogs in –6).
  • MD simulations : Simulate the stability of the bicyclo scaffold in aqueous vs. lipid environments (e.g., GROMACS with CHARMM force fields).
  • QSAR : Correlate substituent effects (e.g., fluorine at position 7 in ) with activity trends. Validate predictions with in vitro assays .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between synthetic batches?

  • Methodological Answer : Variations may stem from:
  • Tautomerism : The oxo group at position 9 can participate in keto-enol tautomerism, altering proton environments.
  • Solvent effects : DMSO-d6_6 vs. CDCl3_3 can shift peaks due to hydrogen bonding.
  • Impurities : Residual solvents or unreacted intermediates (e.g., thiol precursors) may overlap signals.
    Mitigate by:

Recording spectra in multiple solvents.

Spiking with authentic standards.

Using 13C^{13}\text{C}-DEPT to resolve overlapping carbons .

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